molecular formula C7H14ClNO3 B2599278 methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride CAS No. 2413900-31-7

methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride

Cat. No.: B2599278
CAS No.: 2413900-31-7
M. Wt: 195.64
InChI Key: AACQYDPLUABCBS-IAQIWYKVSA-N
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Description

Methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C7H13NO3·HCl. It is a cyclobutane derivative that features an amino group, a hydroxymethyl group, and a carboxylate ester group. This compound is often used in pharmaceutical and organic synthesis due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutane derivative with an amino alcohol in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents like methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and recrystallization. The final product is usually obtained as a hydrochloride salt to enhance its stability and solubility .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino and hydroxymethyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in covalent bonding with active sites, altering the function of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound in various chemical and biological applications .

Properties

IUPAC Name

methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-11-6(10)7(8)2-5(3-7)4-9;/h5,9H,2-4,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOFOZFNRKKIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(C1)CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780689-03-3
Record name methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride
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